8-chloro-2-methyl-1H-quinazolin-4-one
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Overview
Description
8-Chloro-2-methyl-1H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are of significant interest in medicinal chemistry. This compound features a quinazoline core with a chlorine atom at the 8th position and a methyl group at the 2nd position, making it a unique derivative with potential pharmacological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-2-methyl-1H-quinazolin-4-one typically involves the condensation of anthranilic acid derivatives with appropriate reagents. One common method includes the reaction of 2-methyl-3,1-benzoxazin-4-one with phosphorus oxychloride (POCl3) to introduce the chlorine atom at the 8th position. The reaction is carried out under reflux conditions, followed by neutralization and purification to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, optimization of reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-2-methyl-1H-quinazolin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 8th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinazolinone derivatives with different oxidation states.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological activities depending on the substituents introduced .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 8-chloro-2-methyl-1H-quinazolin-4-one involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in critical biological pathways. For example, it may inhibit kinases or other enzymes, leading to the disruption of cellular processes such as cell division or signal transduction .
Comparison with Similar Compounds
Similar Compounds
2-Methylquinazolin-4-one: Lacks the chlorine atom at the 8th position, resulting in different biological activities.
8-Chloroquinazolin-4-one: Lacks the methyl group at the 2nd position, affecting its pharmacological properties.
2,8-Dichloroquinazolin-4-one: Contains an additional chlorine atom, which may enhance or reduce its activity depending on the target
Uniqueness
8-Chloro-2-methyl-1H-quinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of both the chlorine atom and the methyl group contributes to its potential as a versatile pharmacophore in drug discovery .
Properties
IUPAC Name |
8-chloro-2-methyl-1H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-5-11-8-6(9(13)12-5)3-2-4-7(8)10/h2-4H,1H3,(H,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGYAYOQTQMORC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=O)C2=C(N1)C(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=O)C2=C(N1)C(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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